1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

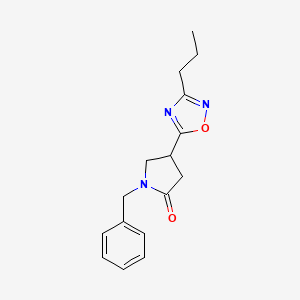

1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a 3-propyl-1,2,4-oxadiazole moiety at position 2. The molecule’s structural complexity arises from the oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, which contributes to its electronic and steric properties.

Properties

IUPAC Name |

1-benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-6-14-17-16(21-18-14)13-9-15(20)19(11-13)10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRXGZMELCSDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the pyrrolidin-2-one moiety. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, the reaction of a nitrile oxide with a suitable amidoxime can yield the 1,2,4-oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) under specific conditions.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

Substitution: The benzyl and propyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: MnO2 in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce new functional groups at the benzyl or propyl positions.

Scientific Research Applications

The compound 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a member of the pyrrolidine family and has garnered interest in various scientific research applications. This article delves into its potential uses, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has the molecular formula and features a complex structure that includes a pyrrolidine ring substituted with a benzyl group and an oxadiazole moiety. The oxadiazole ring is known for its biological activity, particularly in medicinal chemistry.

Pharmacological Studies

Research has indicated that compounds containing the oxadiazole ring exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess antibacterial and antifungal properties. The presence of the 1-benzyl group may enhance these effects by improving lipophilicity and cellular uptake.

- Anticancer Potential : Some derivatives of oxadiazoles have been investigated for their ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further anticancer drug development.

Neurological Research

The pyrrolidine structure is often associated with neuroactive compounds. Preliminary studies suggest that 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety or depression.

Material Science

The unique properties of the oxadiazole ring lend themselves to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The compound's ability to form stable films could be explored for use in electronic devices.

Table 1: Biological Activities of Oxadiazole Derivatives

| Activity Type | Compound Example | Reference |

|---|---|---|

| Antimicrobial | 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol) | |

| Anticancer | Various oxadiazole derivatives | |

| Neuroactive | Pyrrolidine derivatives |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Synthesis of Oxadiazole | Propionic acid with hydrazine | 75 |

| Formation of Pyrrolidine | Benzylamine with cyclic anhydride | 80 |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. The compound demonstrated promising antibacterial activity against Staphylococcus aureus and E. coli, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of various pyrrolidine derivatives highlighted the efficacy of compounds similar to 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one against breast cancer cell lines. The study found that these compounds induced significant apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride

- Structural Difference : Replaces the 3-propyl group with a 3-cyclopropyl substituent.

- The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability .

3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid (CAS 889946-66-1)

- Structural Difference: Substitutes the pyrrolidinone core with a propanoic acid chain linked to a benzyloxy-methoxyphenyl-oxadiazole group.

- The aromatic substituents may increase affinity for targets like enzymes or receptors via π-π interactions .

Core Heterocycle Modifications

1-Benzyl-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one (CAS 847396-56-9)

- Structural Difference : Replaces the oxadiazole ring with a benzimidazole moiety.

- The 4-methylphenoxyethyl chain adds hydrophobicity, which may enhance membrane permeability but increase off-target interactions .

1-Benzyl-4-(4-R-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Derivatives

- Structural Difference : Substitutes oxadiazole with a sulfonylidene triazole ring.

- Implications: The triazole’s additional nitrogen atom and sulfonyl group introduce electronegativity, favoring interactions with polar residues in enzyme active sites. These derivatives showed higher predicted affinity for nootropic targets in docking studies compared to oxadiazole analogs .

Data Table: Key Structural and Hypothetical Pharmacological Properties

Research Findings and Limitations

- Nootropic Potential: The target compound’s oxadiazole-pyrrolidinone framework shows promise in silico for interacting with cognitive-enhancing targets, though experimental validation is lacking .

- Solubility-Bioavailability Trade-offs : Hydrochloride salts (e.g., cyclopropyl analog) address solubility but may limit CNS activity due to ionization. Neutral analogs balance lipophilicity and BBB penetration.

- Structural-Activity Relationships (SAR) :

- Linear alkyl chains (propyl) favor flexibility and membrane diffusion.

- Aromatic/heteroaromatic substituents (benzyloxy, benzimidazole) enhance target affinity but introduce solubility challenges.

Biological Activity

1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a benzyl group and an oxadiazole moiety. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to possess antibacterial and antifungal activities. Studies suggest that the presence of the oxadiazole moiety enhances the overall antimicrobial efficacy against various pathogens.

| Compound | MIC (μg/mL) | Tested Organism |

|---|---|---|

| 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | 3.12 | Staphylococcus aureus |

| 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | 12.5 | Escherichia coli |

These findings indicate that this compound has potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The compound's structure suggests potential activity against cancer cells. Recent studies have shown that similar pyrrolidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated micromolar activity in inhibiting cancer cell growth by disrupting mitotic processes .

The proposed mechanisms through which 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interference with Cellular Signaling : It is hypothesized that the compound can disrupt signaling pathways critical for cell survival and division.

Case Studies and Research Findings

A study highlighted the effectiveness of oxadiazole derivatives in treating infections caused by resistant strains of bacteria. The results showed that compounds with similar structures to 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one had significant inhibitory effects on bacterial growth .

Another investigation focused on the anticancer properties of pyrrolidine derivatives. The study found that certain substitutions on the pyrrolidine ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.